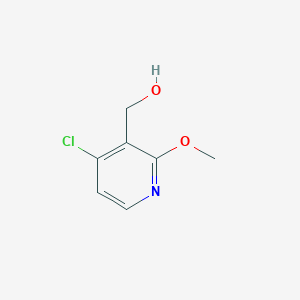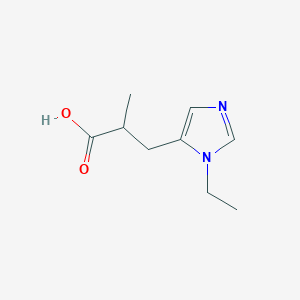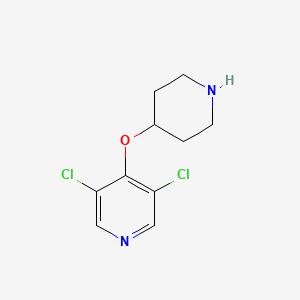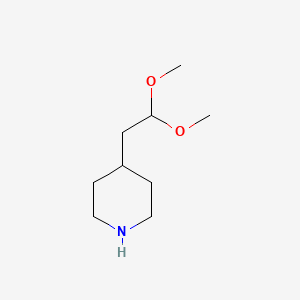![molecular formula C11H7ClN4O4 B13595625 2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Vorbereitungsmethoden
The synthesis of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves multiple steps. One common synthetic route includes the following stages :
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups catalyzed by gold.
Final Cyclization: Cyclization by sodium hydride (NaH).
Industrial production methods often involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways . It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine Derivatives: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: Show more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine Derivatives: Exhibit diverse biological activities, including antiviral and antioxidant properties.
Eigenschaften
Molekularformel |
C11H7ClN4O4 |
|---|---|
Molekulargewicht |
294.65 g/mol |
IUPAC-Name |
3-chloro-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H7ClN4O4/c12-5-3-13-7-8(14-5)11(20)16(10(7)19)4-1-2-6(17)15-9(4)18/h3-4H,1-2H2,(H,15,17,18) |
InChI-Schlüssel |
UBOQETFUSGMWFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=C(N=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)

![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)








![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)
